molecular formula C9H6ClN3O B1297492 3-Chloroquinoxaline-2-carboxamide CAS No. 40254-88-4

3-Chloroquinoxaline-2-carboxamide

Cat. No.: B1297492
CAS No.: 40254-88-4
M. Wt: 207.61 g/mol
InChI Key: VBUXDVSMMOZYFJ-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carboxamide is a heterocyclic compound with the molecular formula C9H6ClN3O It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Biochemical Analysis

Biochemical Properties

3-Chloroquinoxaline-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3, promoting apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and inflammation . Furthermore, this compound influences gene expression and cellular metabolism, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of Pim-1 kinase, inhibiting its activity and leading to the activation of apoptotic pathways . Additionally, this compound can interact with DNA and RNA, causing structural changes that affect their function. The inhibition of NF-κB signaling by this compound further contributes to its anti-inflammatory and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant, particularly in cancer cells where prolonged exposure leads to sustained apoptosis and reduced cell proliferation . In in vitro and in vivo studies, this compound has demonstrated consistent efficacy in inducing cell death and inhibiting tumor growth.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters . Once inside the cell, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination and subsequent amide formation. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline-2-carboxylic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to yield 3-chloroquinoxaline-2-carboxylic acid chloride, which is finally converted to this compound by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert it to 3-aminoquinoxaline-2-carboxamide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: 3-Aminoquinoxaline-2-carboxamide.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloroquinoxaline-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Lacks the chlorine atom at the 3-position, resulting in different chemical reactivity and biological activity.

    3-Bromoquinoxaline-2-carboxamide:

    2-Chloroquinoxaline-3-carboxamide: Chlorine atom is at a different position, affecting its chemical properties and biological activity.

Uniqueness

3-Chloroquinoxaline-2-carboxamide is unique due to the presence of the chlorine atom at the 3-position, which influences its chemical reactivity and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloroquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXDVSMMOZYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?

A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.

Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?

A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.

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